molecular formula C12H13N3O3S B7479554 1-Morpholin-4-yl-2-thieno[2,3-d]pyrimidin-4-yloxyethanone

1-Morpholin-4-yl-2-thieno[2,3-d]pyrimidin-4-yloxyethanone

Cat. No. B7479554
M. Wt: 279.32 g/mol
InChI Key: LSONPOLRMFPCRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Morpholin-4-yl-2-thieno[2,3-d]pyrimidin-4-yloxyethanone is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of a specific protein kinase, making it a valuable tool in the study of various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 1-Morpholin-4-yl-2-thieno[2,3-d]pyrimidin-4-yloxyethanone involves the binding of the compound to the ATP-binding site of CDK9. This results in the inhibition of kinase activity and the subsequent downregulation of gene expression. The compound has also been shown to induce apoptosis in cancer cells by inhibiting the activity of another protein kinase called AKT.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Morpholin-4-yl-2-thieno[2,3-d]pyrimidin-4-yloxyethanone are mainly due to its ability to inhibit CDK9 activity. This results in the downregulation of various genes involved in cell cycle progression and survival, leading to cell death. The compound has been shown to induce apoptosis in cancer cells and has potential as a therapeutic agent for cancer treatment.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Morpholin-4-yl-2-thieno[2,3-d]pyrimidin-4-yloxyethanone in lab experiments are its potency and specificity for CDK9 inhibition. This makes it a valuable tool for studying the role of CDK9 in various biological processes. However, the compound has limitations in terms of its solubility and stability, which can affect its activity and efficacy.

Future Directions

There are several future directions for research involving 1-Morpholin-4-yl-2-thieno[2,3-d]pyrimidin-4-yloxyethanone. One area of interest is the development of more potent and selective CDK9 inhibitors for cancer treatment. Another direction is the study of the compound's effects on other protein kinases and biological pathways. Additionally, the use of the compound in combination with other drugs for cancer treatment is an area of ongoing research.

Synthesis Methods

The synthesis of 1-Morpholin-4-yl-2-thieno[2,3-d]pyrimidin-4-yloxyethanone involves a multi-step process. The starting material is 2-chloro-6-methoxy-3-pyridinecarbonitrile, which undergoes a series of reactions to form the final product. The process involves the use of various reagents and solvents, and the final product is obtained through purification by column chromatography.

Scientific Research Applications

1-Morpholin-4-yl-2-thieno[2,3-d]pyrimidin-4-yloxyethanone has been extensively used in scientific research as an inhibitor of a specific protein kinase called CDK9. This kinase is involved in the regulation of gene transcription, making it an important target for drug discovery. The compound has been shown to inhibit CDK9 activity in vitro and in vivo, leading to the downregulation of various genes involved in cell cycle progression and survival.

properties

IUPAC Name

1-morpholin-4-yl-2-thieno[2,3-d]pyrimidin-4-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c16-10(15-2-4-17-5-3-15)7-18-11-9-1-6-19-12(9)14-8-13-11/h1,6,8H,2-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSONPOLRMFPCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)COC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Morpholin-4-yl-2-thieno[2,3-d]pyrimidin-4-yloxyethanone

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